Fructo-oligosaccharide DP10/GF9

Description

Overview of Fructooligosaccharide Diversity and Classification

Fructo-oligosaccharides are polymers composed of fructose (B13574) units, often with a terminal glucose molecule. wikipedia.org Their diversity stems from variations in the number of fructose units, known as the degree of polymerization (DP), and the type of glycosidic bonds linking these units. wikipedia.orgoup.com FOS are typically classified based on their chain length as either short-chain (sc-FOS) or long-chain. creative-biolabs.com Short-chain FOS usually contain 2 to 9 fructose units, while long-chain FOS, often referred to as inulin (B196767), can have a DP of 10 or higher, sometimes up to 60. creative-biolabs.comwikipedia.orgresearchgate.net

The linkages between the fructose residues also contribute to their diversity. The most common are β-(2→1) linkages, characteristic of inulin-type fructans. wikipedia.org Other types include β-(2→6) linkages found in levan-type fructans, and a mix of both in graminan-type fructans. wikipedia.org FOS can be further categorized based on their origin, being either naturally occurring in plants like chicory, garlic, and onions, or produced commercially through enzymatic processes. wikipedia.orghealthline.com

Defining the Specificity of Fructo-oligosaccharide DP10/GF9 within the FOS Spectrum

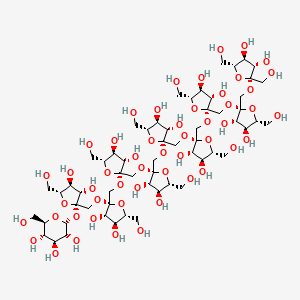

This compound is a specific fructo-oligosaccharide characterized by a degree of polymerization of 10. medchemexpress.comglpbio.comtargetmol.com This means it consists of a chain of ten monosaccharide units. medchemexpress.com The "GF9" designation indicates that it is composed of one glucose (G) unit and nine fructose (F) units. medchemexpress.com The fructose units are linked together by β-(2→1)-glycosidic bonds, with a single D-glucosyl unit at the non-reducing end. medchemexpress.comglpbio.comtargetmol.com This precise structure distinguishes it from other FOS with different chain lengths or linkage types.

| FOS Type | Abbreviation | Degree of Polymerization (DP) | Composition | Predominant Glycosidic Linkage |

|---|---|---|---|---|

| Kestose | GF2 | 3 | 1 Glucose, 2 Fructose | β-(2→1) |

| Nystose (B80899) | GF3 | 4 | 1 Glucose, 3 Fructose | β-(2→1) |

| Fructofuranosylnystose | GF4 | 5 | 1 Glucose, 4 Fructose | β-(2→1) |

| This compound | GF9 | 10 | 1 Glucose, 9 Fructose | β-(2→1) |

Historical Context and Current Research Landscape of Fructo-oligosaccharides

The discovery of fructo-oligosaccharides dates back over 150 years, but their commercial introduction as functional food ingredients occurred in the 1980s in Japan. creative-biolabs.com Since then, research into FOS has expanded significantly, driven by their recognition as prebiotics. researchgate.net Early research focused on the general properties of FOS mixtures.

The current research landscape is characterized by a move towards understanding the specific effects of individual FOS molecules with defined degrees of polymerization. nih.gov Scientists are investigating how chain length influences the functional properties of FOS, such as their ability to be fermented by specific gut bacteria. mdpi.comnih.gov There is also growing interest in the precise mechanisms by which FOS exert their effects, including their impact on mineral absorption and the immune system. nih.govnih.gov The development of advanced analytical techniques has enabled more detailed structural characterization and has facilitated the preparation of pure FOS fractions for research. nih.gov

Rationale for Dedicated Research on this compound

Dedicated research on this compound is crucial for several reasons. As a longer-chain FOS, it may possess distinct properties compared to the more commonly studied short-chain FOS. The specific degree of polymerization of 10 places it at the transition between what is typically considered an oligosaccharide and a polysaccharide, suggesting it could have unique fermentation patterns and physiological effects.

Studying a single, well-defined molecule like DP10/GF9 allows for a more precise understanding of structure-function relationships, which is often obscured when studying heterogeneous FOS mixtures. This targeted approach can help to elucidate the specific mechanisms of action and determine if particular chain lengths are more effective for certain applications. Investigating individual FOS molecules like DP10/GF9 is essential for advancing our knowledge in glycoscience and for the potential development of more targeted and effective functional ingredients.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H102O51/c61-1-20-30(72)40(82)41(83)51(101-20)111-60(50(92)39(81)29(10-70)110-60)19-100-59(49(91)38(80)28(9-69)109-59)18-99-58(48(90)37(79)27(8-68)108-58)17-98-57(47(89)36(78)26(7-67)107-57)16-97-56(46(88)35(77)25(6-66)106-56)15-96-55(45(87)34(76)24(5-65)105-55)14-95-54(44(86)33(75)23(4-64)104-54)13-94-53(43(85)32(74)22(3-63)103-53)12-93-52(11-71)42(84)31(73)21(2-62)102-52/h20-51,61-92H,1-19H2/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXRLJJDLJEGSV-YUKXEYFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H102O51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1639.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization of Fructo Oligosaccharide Dp10/gf9

Elucidation of Glycosidic Linkage Patterns in Fructo-oligosaccharide DP10/GF9

The fundamental structure of this compound is characterized by a chain of fructose (B13574) units linked to a terminal glucose unit. medchemexpress.comglpbio.comtargetmol.commedchemexpress.cn This compound is composed of nine fructose residues and one glucose residue. medchemexpress.comtargetmol.commedchemexpress.cn

At the non-reducing end of the nine-unit fructose chain, there is a single D-glucosyl residue. medchemexpress.comglpbio.comtargetmol.commedchemexpress.cn This terminal glucose unit is linked to the first fructose unit of the chain via an α-(1→2) glycosidic bond, the same linkage found in sucrose (B13894). researchgate.net The α-configuration of this terminal glucose is a defining characteristic of the GFn (Glucose-Fructose n) series of fructo-oligosaccharides. nih.gov

Spectroscopic Approaches for Structural Confirmation

To unambiguously confirm the precise structure of this compound, advanced spectroscopic methods are employed, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool. nih.govnih.gov

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, allowing for the determination of monosaccharide composition, linkage patterns, and anomeric configurations. nih.govasm.org

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are the initial steps in the structural elucidation of this compound.

The ¹H NMR spectrum of fructo-oligosaccharides shows characteristic signals for the sugar protons in the region of 3.40–5.40 ppm. nih.gov A key diagnostic signal is the doublet in the anomeric region around 5.35-5.44 ppm, which is assigned to the anomeric proton (H-1) of the terminal α-glucosyl unit. nih.govresearchgate.net The remaining proton signals of the fructose and glucose residues overlap in the region between 3.0 and 4.5 ppm. researchgate.netresearchgate.net

The ¹³C NMR spectrum provides complementary information. The anomeric carbon of the α-D-glucopyranosyl unit typically resonates around 92-93 ppm. nih.govresearchgate.net The C-2 of the β-D-fructofuranosyl units involved in the β-(2→1) linkages shows a characteristic signal around 103-105 ppm. nih.gov The signals for the other carbon atoms of the fructose and glucose units appear in the 60-85 ppm range. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Moieties in Fructo-oligosaccharides

| Moiety | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Terminal α-Glucosyl | H-1 | ~5.35 - 5.44 | - |

| C-1 | - | ~92.45 - 93.38 | |

| Internal β-Fructosyl | H-3 | ~4.18 | ~78.48 |

| H-4 | ~4.04 | ~75.48 | |

| H-5 | ~3.80 | ~82.20 | |

| C-2 | - | ~103.21 - 105.0 | |

| Terminal β-Fructosyl | C-1 | ~3.75 | ~61.42 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from multiple sources. nih.govnih.govresearchgate.net

While 1D NMR provides valuable initial data, two-dimensional NMR experiments are essential for the definitive assignment of all proton and carbon signals and for confirming the connectivity between the monosaccharide units. nih.govnih.govmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same sugar residue, allowing for the tracing of the proton network of each monosaccharide unit.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov This is crucial for assigning the carbon signal corresponding to each proton signal. For example, the cross-peak at approximately δH 5.35 / δC 93.38 confirms the identity of the anomeric proton and carbon of the terminal α-glucose unit. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for determining glycosidic linkages. mdpi.com It shows correlations between protons and carbons that are separated by two or three bonds. For this compound, a key correlation would be observed between the anomeric proton (H-1) of the terminal glucose unit and the C-2 of the first fructose unit. mdpi.com Similarly, correlations between the anomeric protons of the fructose units and the C-1 of the subsequent fructose units would confirm the β-(2→1) linkage pattern throughout the chain.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural model of this compound can be constructed.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Fructose |

| Glucose |

| Sucrose |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy Applications

When analyzing FOS, specific regions in the FTIR spectrum are of particular interest. The region between 930 cm⁻¹ and 1138 cm⁻¹ is often characteristic of FOS, with notable peaks around 930, 994, 1030, 1060, and 1138 cm⁻¹. nih.gov For FOS in general, a distinctive absorption band maximum is often observed around 1158 cm⁻¹. researchgate.net These absorptions are primarily due to the C-O bond stretching and glycosidic leakages within the fructose and glucose units. illinois.edunih.gov The presence of bands corresponding to β and α anomeric forms can also be identified. researchgate.net

FTIR spectroscopy can be used in conjunction with multivariate analysis techniques, such as partial least squares (PLS) regression, to quantify the concentration of individual oligosaccharides within a mixture. nih.govnih.gov This approach has been successfully applied to monitor the enzymatic synthesis of FOS and to determine the sugar composition in various food products. nih.govnih.govsigmaaldrich.com The correlation between FTIR spectral data and results from High-Performance Liquid Chromatography (HPLC) is often high, demonstrating the accuracy and utility of FTIR as a rapid analytical tool. nih.govnih.gov

Table 1: Characteristic FTIR Absorption Bands for Fructo-oligosaccharides

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1158 | Distinctive absorption band for FOS | researchgate.net |

| 930, 994, 1030, 1060, 1138 | Characteristic peaks for GF2, GF3, and GF4 | nih.gov |

This table presents characteristic infrared absorption bands observed for various fructo-oligosaccharides. While not specific to DP10/GF9, these bands provide a general fingerprint for FOS compounds.

Mass Spectrometric Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an indispensable tool for the detailed structural analysis of oligosaccharides, providing precise information on molecular weight and fragmentation patterns that help in sequencing and identifying linkage positions. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the confident determination of the elemental composition of the molecule. For this compound, with a chemical formula of C60H102O51, the expected molecular weight is approximately 1639.4 g/mol . HRMS can confirm this mass with high precision, helping to distinguish it from other oligosaccharides with similar but not identical compositions. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Glycosidic Bond Cleavage Patterns and Sequencing

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the sequence of monosaccharide units and the positions of glycosidic bonds. nih.gov In this technique, the parent ion corresponding to the intact oligosaccharide is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide information about the structure. The fragmentation of FOS typically occurs at the glycosidic bonds. nih.gov For FOS with a degree of polymerization greater than 7, such as DP10/GF9, identification often relies on characteristic MS/MS fragments. researchgate.net

The coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with a Q-Exactive Orbitrap mass spectrometer offers a powerful platform for the comprehensive analysis of complex oligosaccharide mixtures. nih.govnih.gov UHPLC provides high-resolution separation of individual oligosaccharides prior to their introduction into the mass spectrometer. nih.gov The Q-Exactive Orbitrap MS then combines a quadrupole for precursor ion selection with a high-resolution Orbitrap mass analyzer to acquire accurate mass data for both the precursor and fragment ions. nih.govmdpi.com

This technique has been successfully used to identify numerous oligosaccharides, including FOS, in various natural products. nih.gov The high-resolution and high-accuracy data obtained from UHPLC-Q-Exactive Orbitrap MS allows for the confident identification of compounds like this compound, even in complex matrices. researchgate.netnih.gov Studies have reported the identification of this compound in plant extracts using this method. researchgate.net

Table 2: Mass Spectrometric Data for this compound

| Analytical Technique | Information Obtained | Typical Findings for this compound | Reference |

| HRMS | Accurate Molecular Weight | Confirms the elemental composition of C60H102O51 and a molecular weight of approximately 1639.4 Da. | |

| MS/MS | Glycosidic Bond Cleavage and Sequencing | Provides characteristic fragment ions that confirm the sequence of nine fructose units and one glucose unit. | researchgate.net |

| UHPLC-Q-Exactive Orbitrap MS | High-Resolution Separation and Identification | Enables the separation and identification of DP10/GF9 from complex mixtures with high confidence. | researchgate.netnih.gov |

This table summarizes the application of various mass spectrometric techniques in the structural characterization of this compound.

Complementary Chromatographic Methods in Structural Purity Assessment

While advanced spectroscopic and spectrometric methods are essential for detailed structural elucidation, chromatographic techniques are fundamental for assessing the purity of this compound isolates. High-Performance Liquid Chromatography (HPLC) with various detectors, such as Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID), is commonly used for the analysis and purification of FOS. nih.govmdpi.com Due to the high polarity of FOS, specialized columns like aminopropyl (NH2) or amide columns are often employed to achieve good separation. nih.govmdpi.com

High-Speed Counter-Current Chromatography (HSCCC) is another effective technique for the separation and purification of FOS from crude mixtures. nih.govmdpi.com This method, sometimes coupled with a pre-column derivatization step, allows for the isolation of individual oligosaccharides with high purity. nih.govmdpi.com The purity of the collected fractions is then typically confirmed by HPLC analysis. nih.govmdpi.com These chromatographic methods are crucial for obtaining a pure sample of this compound, which is a prerequisite for accurate structural characterization by spectroscopic and spectrometric techniques.

Biosynthetic Pathways and Enzymatic Mechanisms of Fructo Oligosaccharide Dp10/gf9 Production

Enzymatic Transfructosylation from Sucrose (B13894) and Fructan Substratesasm.orgresearchgate.net

The core mechanism for the synthesis of FOS, including DP10/GF9, is enzymatic transfructosylation. This process involves the transfer of a fructosyl group from a donor molecule, typically sucrose, to an acceptor molecule. nih.govuu.nl The acceptor can be another sucrose molecule or a growing FOS chain. mdpi.com This reaction is catalyzed by a group of enzymes known as fructosyltransferases (FTases). nih.gov

The production of FOS is a dynamic process where synthesis and hydrolysis reactions can occur simultaneously. nih.gov The final composition and the degree of polymerization of the resulting FOS mixture are influenced by several factors, including the enzyme source, substrate concentration, temperature, pH, and reaction time. nih.govceon.rs For instance, higher initial sucrose concentrations (above 40%) tend to favor the production of shorter-chain FOS, while lower concentrations can lead to the formation of longer chains. frontiersin.org

Fructosyltransferases (FTases) are the key enzymes responsible for the synthesis of FOS. nih.govmdpi.com These enzymes catalyze the transfer of a fructosyl moiety from a donor to an acceptor, leading to the elongation of the fructan chain. mdpi.com There are several types of FTases involved in FOS production, each with distinct specificities that influence the structure and size of the final product. mdpi.com

Inulosucrase is a type of fructosyltransferase that synthesizes inulin-type fructans, which are characterized by β(2→1) glycosidic linkages. mdpi.com This enzyme utilizes sucrose as the substrate, transferring the fructosyl unit to a growing chain. nih.gov Some inulosucrases have been shown to produce both high-molecular-weight inulin (B196767) and shorter-chain fructo-oligosaccharides (FOS). nih.gov For example, the inulosucrase from Lactobacillus reuteri strain 121 can produce large amounts of FOS with β(2→1) linkages, as well as a high-molecular-weight inulin polymer. nih.gov The activity of inulosucrase can be influenced by factors such as temperature and pH, with optimal conditions varying depending on the microbial source of the enzyme. nih.govnih.gov

Table 1: Examples of Inulosucrase Activity in FOS Production

| Enzyme Source | Substrate | Key Products | Reference |

|---|---|---|---|

| Lactobacillus gasseri DSM 20604 | Sucrose | FOS with β-2,1-linkages | asm.org |

Levansucrases are another class of fructosyltransferases that primarily synthesize levan-type fructans with β(2→6) linkages. mdpi.com These enzymes can produce FOS with a degree of polymerization typically ranging from DP3 to DP10. mdpi.com The process begins with the formation of 6-kestose (B12071499) from two sucrose molecules, which is then elongated through the addition of more fructosyl units. mdpi.com Some levansucrases also exhibit the ability to produce inulin-type (β(2→1)) and neokestose-type linkages. mdpi.com The production of higher DP FOS by levansucrases is a key area of research, with some mutant enzymes showing an enhanced ability to synthesize longer-chain FOS, up to DP9-10. nih.gov

Table 2: Levansucrase Activity and FOS Production

| Enzyme Characteristic | Impact on FOS Synthesis | Reference |

|---|---|---|

| Mutant Levansucrases | Can produce FOS with extended chain lengths (up to DP9-10) | |

| High Substrate Concentration | Required for efficient FOS synthesis |

β-Fructofuranosidases, also known as invertases, primarily catalyze the hydrolysis of sucrose into glucose and fructose (B13574). nih.gov However, under conditions of high sucrose concentration, these enzymes can also exhibit significant transfructosylating activity, leading to the synthesis of FOS. nih.govoup.com The FOS produced by β-fructofuranosidases are typically short-chain, consisting of one to three fructosyl units linked to sucrose. researchgate.netoup.com The type of glycosidic linkages formed can vary depending on the enzyme source, with some β-fructofuranosidases capable of producing a mix of β(2→1) and β(2→6) linkages. oup.com

The elongation of fructan chains to produce higher DP FOS like DP10/GF9 is carried out by specific enzymes that act on the initial FOS molecules. nih.gov

Fructan:fructan 1-fructosyltransferase (1-FFT; EC 2.4.1.100) is responsible for the elongation of inulin-type fructans. nih.gov This enzyme catalyzes the transfer of a fructosyl unit from one fructan molecule to another, leading to the formation of longer chains. nih.govjst.go.jp The characteristics of 1-FFT can vary between plant species, influencing the final degree of polymerization of the inulin produced. nih.gov For instance, the 1-FFT from globe thistle has a higher affinity for larger fructan molecules as donors, which contributes to the accumulation of higher DP inulins in this plant compared to chicory. nih.gov

Sucrose:fructan 6-fructosyltransferase (6-SFT; EC 2.4.1.10) is a key enzyme in the synthesis of graminan-type fructans, which have both β(2→1) and β(2→6) linkages. mdpi.comresearchgate.net This enzyme transfers a fructosyl group from sucrose to a fructan acceptor, exclusively forming β(2→6) linkages. nih.govnih.gov 6-SFT is crucial for elongating the fructan chain in grasses like barley. fao.orgresearchgate.netnih.gov

The transfer of a fructosyl unit and the formation of a glycosidic bond by fructosyltransferases and β-fructofuranosidases follow a double displacement mechanism. uu.nlnih.gov This process involves two key steps:

A nucleophilic attack by an aspartate residue in the enzyme's active site on the anomeric carbon of the fructose moiety in the donor substrate (e.g., sucrose). This results in the formation of a covalent enzyme-fructose intermediate and the release of the glucose portion. nih.gov

The enzyme-fructose intermediate then reacts with an acceptor molecule. An acid-base catalyst, a glutamate (B1630785) residue, deprotonates the acceptor, activating it as a nucleophile. nih.gov This nucleophile then attacks the anomeric carbon of the fructose in the intermediate, leading to the formation of a new glycosidic bond and the release of the elongated FOS molecule. nih.gov

A glycosidic bond is a type of covalent bond that joins a carbohydrate molecule to another group. wikipedia.orgkhanacademy.org In the case of FOS, this is an O-glycosidic bond formed between the anomeric carbon of a fructose unit and a hydroxyl group of the acceptor molecule (either sucrose or another fructan). khanacademy.orgncert.nic.in The specific hydroxyl group on the acceptor that is targeted by the enzyme determines the type of linkage formed, for example, a β(2→1) or β(2→6) bond. nih.gov

Role of Fructosyltransferases (FTases) in Fructo-oligosaccharide DP10/GF9 Synthesis

Microbial Systems for this compound Biosynthesis

The biosynthesis of fructo-oligosaccharides (FOS), including the specific high-molecular-weight variant this compound, is predominantly achieved through microbial enzymatic processes. mdpi.comresearchgate.net Microorganisms are the preferred source for the industrial production of the necessary enzymes, fructosyltransferases (FTases), due to high yields and the versatility of biotechnological tools to enhance their activity. mdpi.com These enzymes catalyze the transfer of a fructosyl group from a donor molecule, typically sucrose, to an acceptor molecule. mdpi.comnih.gov The acceptor can be another sucrose molecule or a growing FOS chain, leading to elongation. nih.govuu.nl The structure and degree of polymerization (DP) of the resulting FOS are determined by the specific type of enzyme and its origin. mdpi.com this compound is a FOS with a degree of polymerization of 10, consisting of a chain of nine fructose units attached to a terminal glucose residue. targetmol.comglpbio.commedchemexpress.commedchemexpress.com

Bacterial Fructosyltransferase Systems

Bacteria are a significant source of fructosyltransferases, particularly levansucrases (EC 2.4.1.10), which are well-studied for FOS synthesis. mdpi.com These enzymes are capable of synthesizing levan-type FOS, which are characterized by β(2→6) linkages. mdpi.comnih.gov A key characteristic of bacterial levansucrases is their ability to produce FOS with the general formula GFn (where G is glucose and F is fructose) within a degree of polymerization range of 3 to 10. mdpi.com This production range explicitly includes the potential for synthesizing this compound.

The mechanism involves the sequential transfructosylation of fructose units from sucrose to a growing chain. mdpi.com Levansucrases can also exhibit hydrolytic activity, which releases free fructose. mdpi.com While levansucrases are widely studied, inulosucrases, which synthesize inulin-type FOS with β(2→1) linkages, remain less explored in bacteria. mdpi.com Several bacterial genera, including Lactobacillus and Zymomonas, are known to possess transfructosylating enzymes suitable for FOS production. nih.govnih.gov The production of these enzymes and the subsequent FOS synthesis are often influenced by environmental factors, such as the concentration of sucrose in the growth medium. mdpi.com

Fungal and Yeast Fructosyltransferase Systems

Fungal and yeast systems are the most commercially exploited sources for FOS production. nih.govnih.gov Filamentous fungi, especially from the genus Aspergillus, are among the most explored organisms for generating high yields of fructosyltransferases. nih.gov Species such as Aspergillus oryzae, Aspergillus niger, and Aureobasidium pullulans are widely used. nih.gov These fungal FTases typically produce short-chain FOS, primarily 1-kestose (B104855) (GF2), nystose (B80899) (GF3), and 1F-fructofuranosylnystose (GF4), through transfructosylation. researchgate.netnih.gov

Yeasts, such as those from the genera Rhodotorula, Candida, and Saccharomyces, also produce fructosyltransferases. nih.govnih.gov The invertase from Saccharomyces cerevisiae (Suc2), for example, exhibits some transfructosylating activity, producing both 6-kestose (levan-type) and 1-kestose (inulin-type), although its primary function is hydrolytic. nih.gov While the predominant products from many fungal and yeast systems are shorter-chain FOS, the enzymatic potential for creating longer chains exists and can be harnessed through process optimization and genetic engineering.

Genetic Engineering and Enzyme Biocatalysis for Tailored this compound Production

Standard microbial fermentation often yields a mixture of FOS with varying chain lengths. mdpi.com To achieve targeted synthesis of a specific compound like this compound, advanced biotechnological strategies are employed. Genetic engineering and enzyme biocatalysis offer powerful tools to modify enzymes and microbial strains for enhanced specificity, yield, and efficiency. mdpi.comresearchgate.net

Gene Cloning and Expression of Fructosyltransferases

A fundamental step in tailoring FOS production is the isolation and expression of the genes encoding fructosyltransferases. researchgate.net This process involves identifying a suitable microbial or plant source, isolating its genomic DNA or mRNA, and using molecular techniques like PCR to amplify the target FTase gene. asm.orggoogle.com The amplified gene is then inserted into an expression vector, which is introduced into a suitable host organism for large-scale production of the enzyme. google.com

For instance, a fructosyltransferase gene from the fungus Aspergillus sydowi was successfully cloned and functionally expressed in Escherichia coli, yeast, and even potato plants. asm.org Protein extracts from the transgenic bacteria and yeast were then used to produce FOS in vitro. asm.org Similarly, FTase genes from Aspergillus oryzae and plants like asparagus have been cloned to facilitate their study and application in FOS synthesis. google.comjst.go.jp This approach allows for the production of pure enzymes, free from other native proteins in the original organism, which is crucial for controlling the synthesis reaction and product profile.

Table 1: Examples of Cloned Fructosyltransferase (FTase) Genes for Fructan Synthesis

| Gene/Enzyme | Source Organism | Expression Host | Reference |

|---|---|---|---|

| Fructosyltransferase | Aspergillus sydowi IAM 2544 | Escherichia coli, Yeast, Potato | asm.org |

| Fructosyltransferase | Aspergillus oryzae ZT65 | (for cloning) E. coli DH5α | google.com |

| 1-FFT, 6G-FFT, 1-SST | Asparagus (Asparagus officinalis) | Not specified in abstract | jst.go.jp |

| PpFT1 (6-SFT activity) | Timothy (Phleum pratense L.) | Not specified in abstract | nih.gov |

Directed Evolution and Rational Design of Enzymes for Enhanced Specificity and Yield

Once an FTase gene is cloned, its properties can be improved through protein engineering techniques like directed evolution and rational design. researchgate.netnih.gov These methods aim to create enzyme variants with desired characteristics, such as increased specificity for producing longer-chain FOS, higher catalytic efficiency, and greater stability under industrial process conditions (e.g., high temperature and substrate concentration). nih.govresearchgate.net

Directed evolution involves creating a large library of enzyme variants through random mutagenesis and screening for mutants with improved performance. Rational design, on the other hand, involves making specific, targeted changes to the enzyme's amino acid sequence based on knowledge of its three-dimensional structure and catalytic mechanism. uu.nl For example, research on the Saccharomyces cerevisiae invertase (Suc2) demonstrated that specific amino acid substitutions could significantly enhance its transferase activity over its hydrolytic activity, increasing the yield of 6-kestose up to tenfold. nih.gov Mutagenesis studies identified key amino acid residues involved in substrate binding and in directing the synthesis of specific glycosidic linkages, such as the β(2,6) bonds found in levan-type FOS. uu.nlnih.gov Such modifications are critical for shifting the product profile towards higher DP oligosaccharides like DP10/GF9.

Recombinant Microbial Strains for this compound Synthesis

The final step in this bioengineering pipeline is the use of recombinant microbial strains as "cell factories" for FOS synthesis. researchgate.net By introducing a cloned and potentially engineered fructosyltransferase gene into a robust industrial microorganism, it is possible to create a strain optimized for producing a specific FOS. researchgate.netnih.gov Common hosts for heterologous expression include bacteria like E. coli and yeasts such as Saccharomyces cerevisiae and Kluyveromyces lactis. asm.orgmdpi.com

For example, K. lactis has been engineered to express a fructosyltransferase from Aspergillus terreus to produce FOS. mdpi.com Similarly, Lactobacillus strains have been identified that can ferment FOS and inulin, indicating their potential as hosts or sources of enzymes for synbiotic applications. nih.gov These recombinant strains can be used to produce the desired enzyme, which is then purified, or they can be used as whole-cell biocatalysts in the fermentation process itself. mdpi.com This approach offers a highly controlled and efficient method for the industrial production of tailored FOS, including the high-purity synthesis of this compound.

Table 2: Examples of Recombinant or Studied Microbial Strains in FOS-Related Production

| Microbial Strain | Expressed Enzyme / Function | Application / Product | Reference |

|---|---|---|---|

| Escherichia coli | A. sydowi Fructosyltransferase | In vitro FOS production | asm.org |

| Saccharomyces cerevisiae | Engineered Suc2 Invertase | Enhanced 6-kestose synthesis | nih.gov |

| Kluyveromyces lactis GG799 | A. terreus 1-FFT | Neofructo-oligosaccharides | mdpi.com |

| Lactobacillus casei, L. helveticus, and others | Native enzymes | Fermentation of FOS and inulin | nih.gov |

Advanced Analytical Methodologies for Fructo Oligosaccharide Dp10/gf9 Detection, Quantification, and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Oligosaccharide Profiling

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of oligosaccharides like Fructo-oligosaccharide DP10/GF9. Its versatility allows for the separation of complex mixtures into individual components, providing detailed profiles of oligosaccharide composition. The choice of detector is critical and is often dictated by the physicochemical properties of the analyte.

Refractive Index Detection (RID) Applications

Refractive Index Detection (RID) is a universal detector for HPLC that measures the difference in the refractive index between the mobile phase and the sample components. It is a valuable tool for the analysis of non-chromophoric compounds such as this compound.

A common application involves the use of an amino-propyl column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. researchgate.netnih.gov This setup allows for the separation and quantification of various FOS, including 1-kestose (B104855), nystose (B80899), and 1F-fructofuranosylnystose. nih.gov The method's robustness is demonstrated by its satisfactory intra- and inter-day variability, typically with a relative standard deviation below 5%, and low limits of detection and quantification. nih.gov

Table 1: HPLC-RID Method Parameters for FOS Analysis

| Parameter | Value |

|---|---|

| Column | Knauer Eurospher 100-5 NH2 Vertex (25 mm × 4.6 mm) |

| Mobile Phase | Acetonitrile and 0.04% ammonium (B1175870) hydroxide (B78521) in water (70:30 v/v) |

| Flow Rate | 1.25 ml/min |

| Column Temperature | 35.0 ± 0.1°C |

| Detector | RI Knauer SmartLine 2300 |

| Injection Volume | 20 μL |

Data sourced from a study on the quantification of fructooligosaccharides during fermentation. nih.gov

Evaporative Light Scattering Detection (ELSD) for Non-Chromophoric Analysis

Evaporative Light Scattering Detection (ELSD) offers a more sensitive alternative to RID for the analysis of non-chromophoric compounds and is compatible with gradient elution, which is often necessary for separating complex oligosaccharide mixtures. researchgate.netnih.gov The principle of ELSD involves three stages: nebulization of the column effluent, evaporation of the mobile phase, and detection of the scattered light from the remaining solid analyte particles. vscht.cz

Optimized ELSD methods, often coupled with High-Performance Size Exclusion Chromatography (HPSEC), provide a wide linear range and low limits of detection and quantification for various carbohydrates. nih.govresearchgate.net For instance, an optimized method reported a linear range from 250 to 1000 mg L⁻¹ with limits of detection between 4.83 and 11.67 mg L⁻¹. nih.gov

Table 2: Optimized ELSD Parameters for Carbohydrate Analysis

| Parameter | Optimal Value |

|---|---|

| Evaporator Temperature | 88.8°C |

| Nebulizer Temperature | 77.9°C |

| Nitrogen Flow Rate | 1.1 standard litres per minute |

Data from a study on the optimization and validation of ELSD for carbohydrate analysis. nih.govresearchgate.net

Anion Exchange Chromatography (HPAEC) with Pulsed Amperometric Detection (PAD) for High-Resolution Separation

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the analysis of carbohydrates. creative-biolabs.com At high pH, carbohydrates become anionic and can be separated on an anion-exchange column. creative-biolabs.com PAD provides direct and sensitive detection of the separated carbohydrates. creative-biolabs.com

This technique is capable of resolving complex mixtures of fructans with varying degrees of polymerization (DP), from DP3 up to DP60. nih.gov HPAEC-PAD is widely used for the detailed characterization of FOS and inulin (B196767), providing insights into their molecular weight distribution. nih.govresearchgate.net The method has been successfully applied to evaluate the fermentation properties of FOS and to analyze the sugar profiles of various food products. nih.govmdpi.com

Table 3: HPAEC-PAD System for Honey Sugar Analysis

| Component | Specification |

|---|---|

| System | DIONEX ICS3000 |

| Column | CarboPacPA10 (4 × 250 mm, 10 µm) with CarboPacPA10 guard column (4 × 50 mm) |

| Detection | Pulsed Amperometric Detection (PAD) with a gold working electrode and Ag/AgCl reference electrode |

| Mobile Phase | Gradient of milli-Q water and 200 mM NaOH |

| Flow Rate | 1 mL/min |

| Injection Volume | 20 µL |

Parameters based on a study of honey authentication. mdpi.com

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Derivatized this compound Analysis

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for carbohydrate analysis, but they require a derivatization step to make the non-volatile sugars suitable for GC analysis. nih.gov Common derivatization methods include silylation and acetylation. restek.com

The derivatization process, such as converting the oligosaccharides into their trimethylsilyl (B98337) (TMS) or alditol acetate (B1210297) derivatives, reduces their polarity and increases their volatility. restek.comresearchgate.net An oximation step prior to silylation or trifluoroacetylation can reduce the number of isomers formed, simplifying the resulting chromatogram. restek.com GC-MS provides not only quantitative data but also structural information based on the mass spectra of the derivatized analytes. nih.gov This method is particularly useful for determining the monosaccharide composition of complex carbohydrates after hydrolysis. researchgate.net

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-resolution separation technique for charged and uncharged molecules. For neutral oligosaccharides like this compound, derivatization to introduce a charge or the use of specific buffers is necessary for separation. nih.gov Techniques such as Capillary Zone Electrophoresis (CZE) and Capillary Gel Electrophoresis (CGE) are employed for the analysis of glycans. springernature.com

CGE, in particular, separates molecules based on their hydrodynamic volume to charge ratio and provides excellent resolution for isomers. nih.gov Borate complexation in the running buffer can be utilized to efficiently separate positional isomers of fucosylated lactose. nih.gov While not as widespread as HPLC for oligosaccharide analysis, CE presents a powerful tool for specific separation challenges, especially for resolving complex isomeric mixtures. nih.govnih.gov

Enzymatic Methods for Specific this compound Determination

Enzymatic methods offer a high degree of specificity for the determination of this compound. These methods typically involve the use of specific enzymes that can hydrolyze particular glycosidic linkages within the oligosaccharide chain. The products of the enzymatic reaction, such as glucose and fructose (B13574), can then be quantified using established assays. nih.gov

While highly specific, enzymatic methods may be part of a broader analytical strategy. For instance, after enzymatic hydrolysis, the resulting monosaccharides can be analyzed by chromatographic techniques like HPLC or GC to determine the original concentration of the target FOS. nih.gov The combination of enzymatic specificity and chromatographic separation power provides a robust approach for the accurate quantification of this compound in various matrices.

Monosaccharide Composition Analysis using Ion Chromatography (IC)

To confirm the identity and purity of this compound, its fundamental monosaccharide composition must be determined. This is typically achieved by acid hydrolysis to break the glycosidic bonds, followed by the quantification of the resulting monosaccharides, which for GF9 are fructose and glucose. High-Performance Anion-Exchange Chromatography (HPAEC), a high-pressure form of Ion Chromatography (IC), coupled with Pulsed Amperometric Detection (PAD), is a powerful and widely used technique for this analysis. nih.govmdpi.com

The principle of HPAEC-PAD relies on the weakly acidic nature of carbohydrates. In highly alkaline solutions (eluents), the hydroxyl groups of sugars like fructose and glucose deprotonate to form anions. mdpi.com These anionic forms can then be separated on a strong anion-exchange column. sigmaaldrich.com The separation is influenced by factors such as the sugar's pKa, the eluent pH, and the interaction with the stationary phase. Because they are electrochemically active, the separated carbohydrates can be detected with high sensitivity using a PAD, which involves applying a series of potentials to a working electrode (typically gold) to oxidize the analytes, generating a current that is proportional to their concentration. sigmaaldrich.comnih.gov This detection method is highly sensitive and specific for carbohydrates, eliminating the need for derivatization.

The typical workflow involves:

Acid Hydrolysis: The this compound sample is hydrolyzed, often using an acid like trifluoroacetic acid, to break it down into its constituent glucose and fructose monomers. researchgate.net

Sample Injection: The hydrolyzed sample, after neutralization and dilution, is injected into the IC system.

Chromatographic Separation: The monosaccharides are separated on an anion-exchange column using an isocratic or gradient elution of sodium hydroxide, sometimes with the addition of sodium acetate to modulate retention for more complex mixtures. mdpi.comsigmaaldrich.com

Pulsed Amperometric Detection: The eluted sugars are detected by the PAD system.

Quantification: The concentration of glucose and fructose is determined by comparing the peak areas from the sample to those of known standards. researchgate.net

The following table summarizes typical conditions for the IC analysis of fructose and glucose.

| Parameter | Condition | Purpose | Source |

| Analytical Column | High-performance anion-exchange column (e.g., Thermo Scientific™ Dionex™ CarboPac™ series) | Provides separation of anionic carbohydrates based on charge, size, and structure. | thermofisher.com |

| Eluent | Sodium Hydroxide (NaOH) solution (e.g., 30-100 mM) | Creates a high pH environment to ensure sugars are in their anionic form for separation. | sigmaaldrich.comthermofisher.com |

| Elution Mode | Isocratic or Gradient | Isocratic elution is simpler, while gradient elution can resolve more complex mixtures of sugars. | researchgate.netresearchgate.net |

| Flow Rate | 0.8 - 1.25 mL/min | Controls the speed of the mobile phase through the column, affecting resolution and analysis time. | nih.govthermofisher.com |

| Detector | Pulsed Amperometric Detector (PAD) with Gold (Au) working electrode | Enables highly sensitive and specific detection of underivatized carbohydrates. | sigmaaldrich.comnih.gov |

| Sample Preparation | Acid hydrolysis, dilution, filtration | Breaks down the oligosaccharide into monosaccharides and removes particulates. | researchgate.netthermofisher.com |

Advanced Sample Preparation Techniques for this compound Analysis

Effective sample preparation is a critical step to ensure accurate and reliable quantification of this compound, especially when it is present in complex matrices such as food products, fermentation broths, or biological samples. The primary goals of sample preparation are to remove interfering substances (e.g., proteins, fats, salts, other carbohydrates), concentrate the analyte, and ensure compatibility with the analytical system. plos.orgmdpi.com

Solid-Phase Extraction (SPE) is a cornerstone of modern sample preparation for oligosaccharides. nih.gov It involves passing a liquid sample through a solid sorbent material, which selectively retains either the analyte or the impurities. For FOS analysis, several types of SPE cartridges are employed:

Graphitized Carbon Cartridges: These are highly effective for purifying and concentrating oligosaccharides. mdpi.com The mechanism involves adsorption of the carbohydrate molecules onto the graphitic surface. Salts and very polar impurities are washed away with water, and the FOS are subsequently eluted with a solvent of higher polarity, such as an acetonitrile-water mixture. mdpi.com

Reversed-Phase (e.g., C18) Cartridges: These are primarily used to remove nonpolar to moderately polar interferences like fats and proteins, while the highly polar oligosaccharides pass through in the aqueous fraction. mdpi.comnih.gov

Mixed-Mode Cartridges: These combine different retention mechanisms (e.g., reversed-phase and ion-exchange) to provide a more comprehensive cleanup, which can be particularly useful for complex samples containing both peptides and oligosaccharides. nih.gov

Amino-Propyl Bonded Phases: These have been shown to be a good choice for the SPE of oligosaccharides with a degree of polymerization greater than four. tandfonline.com

Other essential sample preparation techniques include:

Protein Precipitation: For samples with high protein content, such as dairy products, proteins must be removed as they can interfere with chromatographic analysis. This is often achieved by adding solvents like acetonitrile or using precipitating agents like Carrez I and II solutions. nih.govsciencepublishinggroup.com

Filtration: Centrifugal filtration using membranes with a specific molecular weight cutoff (e.g., 10,000 Da) is a simple and effective method to remove high-molecular-weight interferences like proteins and polysaccharides, allowing smaller molecules like FOS to pass through. researchgate.net

Enzymatic Hydrolysis: In some cases, specific enzymes can be used to selectively degrade interfering carbohydrates (like starch) without affecting the FOS, thereby simplifying the sample matrix.

The choice of sample preparation method depends heavily on the sample matrix and the subsequent analytical technique. The following table compares common techniques used for FOS analysis.

| Technique | Principle | Application for FOS Analysis | Advantages | Disadvantages | Source |

| Solid-Phase Extraction (SPE) - Graphitized Carbon | Adsorption of carbohydrates onto a graphitic carbon surface. | Purification and concentration of FOS from various matrices. | Excellent for desalting and removing polar interferences; high recovery for oligosaccharides. | Elution may require careful optimization of organic solvent concentration. | plos.orgmdpi.com |

| Solid-Phase Extraction (SPE) - Reversed-Phase (C18) | Hydrophobic interaction; retains nonpolar compounds. | Removal of lipids, fats, and other nonpolar interferences. | Effective for defatting samples; widely available and cost-effective. | Does not effectively remove salts or other polar impurities. | mdpi.comnih.gov |

| Protein Precipitation | Use of solvents (e.g., acetonitrile) or reagents (e.g., Carrez) to denature and precipitate proteins. | Cleanup of high-protein samples like milk and dairy products. | Simple, fast, and effective for removing bulk proteins. | May cause co-precipitation of some analytes; introduces additional reagents. | nih.govsciencepublishinggroup.com |

| Centrifugal Filtration | Separation based on molecular size using a semi-permeable membrane. | Removal of high molecular weight compounds like proteins and polysaccharides. | Fast and does not require solvents; good for removing large interfering molecules. | Potential for membrane fouling; risk of analyte adsorption to the membrane. | researchgate.net |

Biotechnological Production and Downstream Processing of Fructo Oligosaccharide Dp10/gf9

Bioreactor Design and Optimization for Enzymatic and Microbial Production

The production of FOS, including DP10/GF9, can be achieved through either enzymatic synthesis or microbial fermentation. Both methods rely on the activity of fructosyltransferases, which catalyze the transfer of fructose (B13574) units from a donor molecule, typically sucrose (B13894), to an acceptor molecule. The design and optimization of bioreactors are critical for maximizing the yield and purity of the desired FOS.

Different fermentation strategies can be employed for FOS production, each with its own advantages and disadvantages.

Batch Fermentation: This is the simplest mode of operation, where all the necessary nutrients and the substrate (e.g., sucrose) are added to the bioreactor at the beginning of the process. patsnap.com The fermentation proceeds without any further addition of substrates. patsnap.combyjus.com While straightforward to implement, batch processes can be limited by substrate inhibition at high concentrations and product inhibition as FOS and byproducts accumulate. patsnap.com The productivity is often lower due to the downtime required for cleaning and setting up for the next batch. patsnap.com

Fed-Batch Fermentation: To overcome the limitations of batch fermentation, a fed-batch strategy can be used. In this approach, the substrate is fed to the bioreactor either intermittently or continuously during the fermentation process. patsnap.cominfors-ht.com This allows for better control over the substrate concentration, minimizing inhibition and potentially leading to higher cell densities and product yields. patsnap.comfermentorchina.com Fed-batch processes are semi-continuous and offer a greater degree of control over the production environment. infors-ht.commicrobenotes.com This method is often preferred for producing high-value products where precise control over growth conditions is crucial. patsnap.com

Continuous Fermentation: In a continuous fermentation system, fresh medium is continuously added to the bioreactor, while the culture broth containing the product is simultaneously removed. byjus.commicrobenotes.com This allows for a steady-state operation where process parameters remain constant, potentially leading to high and consistent productivity. infors-ht.com However, continuous processes are more complex to operate and have a higher risk of contamination over long operational periods. infors-ht.com

Table 1: Comparison of Fermentation Strategies for FOS Production

| Strategy | Description | Advantages | Disadvantages |

| Batch | All components are added at the start. patsnap.combyjus.com | Simple to set up and run. microbenotes.com | Lower productivity, potential for substrate/product inhibition. patsnap.com |

| Fed-Batch | Substrate is added incrementally during the process. patsnap.cominfors-ht.com | Higher product yields, better control over nutrient levels. patsnap.comfermentorchina.com | More complex than batch, potential for toxic byproduct accumulation. infors-ht.com |

| Continuous | Nutrients are continuously added and product is continuously removed. byjus.commicrobenotes.com | High productivity, consistent product quality. infors-ht.com | Complex to operate, higher risk of contamination. infors-ht.com |

The efficiency of FOS production is heavily influenced by several process parameters that must be carefully optimized.

Temperature: The optimal temperature for FOS synthesis depends on the specific enzyme or microorganism being used. For example, some enzymatic processes for FOS production are carried out at temperatures ranging from 35°C to 70°C. frontiersin.org A study on FOS production from carob extract found an optimal temperature of 54°C. researchgate.net

pH: The pH of the reaction medium affects the activity and stability of the fructosyltransferase. frontiersin.org An optimal pH of around 5.5 has been reported for FOS production using enzymes from various fungal sources, including Penicillium purpurogenum and Aureobasidium pullulans. frontiersin.org

Substrate Concentration: High substrate concentrations can lead to increased FOS yields. For instance, increasing the sucrose concentration from 570 g/L to 800 g/L resulted in a higher concentration of inulin-type FOS. nih.gov However, very high concentrations can also lead to substrate inhibition.

Agitation: Agitation is crucial for ensuring proper mixing of the substrate, enzyme, and cells within the bioreactor, which facilitates mass transfer and improves reaction rates. An agitation speed of 150 rpm was used in the optimization of FOS production from strawberry preparation. uminho.pt

Table 2: Optimized Process Parameters for FOS Production in Different Studies

| Parameter | Study Focus | Optimal Value | Source |

| Temperature | FOS from carob extract | 54 °C | researchgate.net |

| pH | FOS from fungal enzymes | ~5.5 | frontiersin.org |

| Substrate Conc. | Inulin-type FOS from sucrose | 800 g/L | nih.gov |

| Agitation | FOS from strawberry preparation | 150 rpm | uminho.pt |

Integrated Bioprocesses for Fructo-oligosaccharide DP10/GF9 Synthesis and Purification

A study on a semi-continuous EMBR process for FOS production reported an average total FOS concentration of 270 g/L, which was 4.6% higher than that achieved in a conventional batch process. sci-hub.se Furthermore, subsequent fed-batch fermentation of the crude FOS preparation with Bacillus coagulans led to the complete removal of monosaccharides, resulting in a final FOS purity of 96.6%. sci-hub.se

Purification and Separation Techniques for High-Purity this compound

The product stream from FOS synthesis typically contains a mixture of FOS with varying degrees of polymerization, as well as unreacted sucrose and monosaccharides (glucose and fructose). uminho.pt Therefore, efficient purification and separation techniques are essential to obtain high-purity this compound.

Membrane filtration is a widely used technique for the separation and purification of oligosaccharides.

Ultrafiltration (UF): UF membranes can be used to separate the enzyme from the reaction mixture in EMBR systems. mdpi.com The choice of membrane molecular weight cut-off (MWCO) is crucial to ensure effective enzyme retention while allowing the passage of FOS. researchgate.net Ceramic membranes have been shown to be effective for separating FOS. researchgate.net

Nanofiltration (NF): NF membranes can be employed to separate FOS from monosaccharides and disaccharides. In one study, the NP030 nanofiltration membrane showed the highest difference in retention between FOS and sucrose, making it suitable for FOS purification. researchgate.net Diafiltration using this membrane has the potential to purify FOS from mixtures containing mono- and disaccharides. researchgate.net

Fouling, the accumulation of molecules on the membrane surface, is a major challenge in membrane filtration as it can lead to a decline in permeate flux. nih.gov

Chromatographic methods are powerful techniques for achieving high-purity separation of FOS.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the fine purification of FOS. A method involving pre-column derivatization followed by HPLC has been developed for the separation and purification of FOS. nih.gov

Size Exclusion Chromatography (SEC): SEC, also known as gel filtration, separates molecules based on their size. uminho.pt This technique has been used to fractionate FOS from fermentation broths using a Bio-Gel P2 column. uminho.pt The elution order is based on molecular weight, with larger molecules like FOS eluting before smaller molecules like sucrose and monosaccharides. uminho.pt While effective for obtaining pure sugars, this method can be time-consuming and may not be economically viable for large-scale industrial production unless the fractionated product has a high commercial value. uminho.pt High-speed counter-current chromatography (HSCCC) has also been successfully used to isolate and purify FOS with high purity. mdpi.com

Adsorption and Ion-Exchange Chromatography

Following the initial enzymatic synthesis of fructo-oligosaccharides (FOS), the resulting mixture typically contains the desired FOS of varying degrees of polymerization (DP), including this compound, alongside unreacted sucrose and monosaccharides such as glucose and fructose. To isolate and purify FOS, particularly higher DP chains like DP10/GF9, downstream processing techniques are essential. Adsorption and ion-exchange chromatography are prominent methods employed for this purpose.

Adsorption chromatography, particularly using activated charcoal, is a widely utilized technique for the purification of FOS. nih.gov The principle of this method relies on the differential adsorption of sugars onto the non-polar surface of activated charcoal. nih.gov Larger molecules, such as FOS with higher DP, exhibit a greater affinity for the charcoal due to increased van der Waals forces and are thus more strongly adsorbed. nih.gov

The process generally involves passing the crude FOS mixture through a column packed with activated charcoal. The monosaccharides and disaccharides, having weaker interactions with the adsorbent, are washed out first with water or a low-concentration ethanol (B145695) solution. Subsequently, the adsorbed FOS, including DP10/GF9, can be eluted using a higher concentration of an organic solvent, typically ethanol. Research has demonstrated that this method can significantly increase the purity of FOS. For instance, a study on the purification of FOS from a fermentation broth using a charcoal filter achieved an increase in purity from 30% to 97% (w/w) of total sugars, with the FOS being recovered using a 44% ethanol solution. While specific data for DP10/GF9 is limited, this method effectively enriches the FOS fraction, which would include DP10/GF9.

Ion-exchange chromatography is another effective technique for separating FOS from monosaccharides and disaccharides. This method separates molecules based on their charge. While sugars are neutral molecules, their interaction with the stationary phase of an ion-exchange resin can be influenced by the formation of complexes with metal ions. For instance, cation-exchange resins in the calcium (Ca2+) or silver (Ag+) form are commonly used. The separation mechanism involves ligand exchange, where the hydroxyl groups of the sugars interact with the metal ions on the resin. Larger oligosaccharides like DP10/GF9 are often excluded from the resin pores due to their size, a phenomenon known as size-exclusion chromatography, which occurs concurrently and aids in the separation.

A study utilizing a strong acid cation exchange resin in the Ca2+ form demonstrated the successful separation of FOS from glucose and fructose. While this study did not specifically quantify the purification of DP10/GF9, it laid the groundwork for the application of this technique in FOS purification. The choice of the ionic form of the resin and the operating conditions, such as temperature and flow rate, are critical parameters that influence the separation efficiency.

| Chromatography Technique | Principle of Separation | Adsorbent/Resin | Eluent | Reported Purity Increase |

| Adsorption Chromatography | Differential adsorption based on molecular size and hydrophobicity. | Activated Charcoal | Water (for washing), Ethanol solution (for elution) | From 30% to 97% (w/w) for total FOS. |

| Ion-Exchange Chromatography | Ligand exchange and size exclusion. | Cation-exchange resin (e.g., Ca2+ or Ag+ form) | Deionized water | Effective separation of FOS from monosaccharides. |

Enzymatic Treatment for Monosaccharide Removal

A significant challenge in the production of high-purity this compound is the presence of residual monosaccharides, primarily glucose and fructose, and unreacted sucrose in the synthesis mixture. Enzymatic treatment presents a highly specific and efficient method for the removal of these simple sugars, thereby increasing the relative concentration of FOS, including DP10/GF9. sci-hub.se

One approach involves the use of enzymes that specifically target and convert the unwanted monosaccharides. Glucose oxidase is an enzyme that catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. wikipedia.org This conversion effectively removes glucose from the mixture. The gluconic acid can then be separated in a subsequent step. While this method is specific for glucose, it does not address the presence of fructose.

A more comprehensive approach involves the use of microorganisms that selectively consume monosaccharides. Certain strains of yeast, such as Saccharomyces cerevisiae, and bacteria, like Bacillus subtilis, have been shown to preferentially metabolize glucose and fructose over FOS. nih.govgoogle.com In this process, the crude FOS mixture is incubated with the selected microorganism under controlled conditions. The microorganism consumes the simple sugars for its growth, leaving behind a purified FOS solution. For example, a fed-batch fermentation process using Bacillus coagulans has been demonstrated to completely remove monosaccharides from a crude FOS preparation, resulting in a final FOS purity of 96.6%. sci-hub.se Although this study focused on the total FOS fraction, this purification would concurrently increase the purity of DP10/GF9 within that fraction.

Another enzymatic strategy involves the use of invertase under specific conditions. Invertase, or β-fructofuranosidase, can hydrolyze sucrose into glucose and fructose. nih.govwikipedia.org While this enzyme is also involved in the synthesis of FOS, by carefully controlling the reaction conditions, such as substrate concentration and enzyme-to-substrate ratio, it can be used to ensure the complete conversion of any remaining sucrose, and in some applications, to remove specific short-chain FOS if desired, though the latter is less common for DP10/GF9 purification.

| Enzymatic Treatment Method | Enzyme/Microorganism | Target Substrate(s) | Outcome | Reported Efficacy |

| Glucose Oxidation | Glucose Oxidase | Glucose | Conversion to gluconic acid and hydrogen peroxide. | Specific for glucose removal. wikipedia.org |

| Selective Fermentation | Bacillus subtilis, Bacillus coagulans | Glucose, Fructose | Consumption of monosaccharides by the microorganism. | Complete removal of monosaccharides, achieving 96.6% FOS purity. sci-hub.senih.gov |

| Sucrose Hydrolysis | Invertase | Sucrose | Hydrolysis to glucose and fructose. | Ensures complete conversion of residual sucrose. nih.govwikipedia.org |

Yield Enhancement and Purity Improvement Strategies

Maximizing the yield and purity of this compound is a key objective in its biotechnological production. Several strategies have been developed to enhance the efficiency of the enzymatic synthesis and downstream processing. These strategies primarily focus on optimizing reaction conditions, employing advanced reactor technologies, and refining purification methods.

One of the primary factors influencing FOS yield is the source of the fructosyltransferase (FTase) enzyme. Different microorganisms produce FTases with varying specificities and efficiencies. The selection of a microbial strain that produces an enzyme with high transfructosylating activity and low hydrolytic activity is crucial for maximizing the synthesis of higher DP FOS like DP10/GF9.

The optimization of reaction parameters is another critical aspect. These parameters include substrate (sucrose) concentration, enzyme concentration, temperature, and pH. High sucrose concentrations generally favor the transfructosylation reaction over hydrolysis, leading to higher FOS yields. However, very high concentrations can also lead to substrate inhibition. Therefore, determining the optimal substrate concentration is essential. Temperature and pH must also be carefully controlled to ensure the optimal activity and stability of the FTase.

To overcome the issue of product inhibition by glucose, which is a byproduct of the transfructosylation reaction, enzyme membrane bioreactors (EMBRs) have been employed. sci-hub.se In an EMBR system, the enzyme is retained by a membrane, while the product stream, containing FOS, glucose, and fructose, is continuously removed. This setup allows for the continuous removal of inhibitory byproducts, shifting the reaction equilibrium towards FOS production and thereby increasing the yield. A semi-continuous process using an EMBR has been shown to achieve a total FOS concentration that was 4.6% higher than a conventional batch process. sci-hub.se

Fed-batch fermentation is another strategy to enhance FOS production and purity. sci-hub.senih.gov In this approach, the substrate is fed incrementally to the reactor, which helps in maintaining a high substrate concentration without causing inhibition. When coupled with microbial purification, where a microorganism is introduced to consume the byproduct monosaccharides, a significant improvement in purity can be achieved. For instance, a fed-batch fermentation process followed by purification with Bacillus coagulans resulted in a FOS purity of 96.6%. sci-hub.se

The combination of these strategies—careful selection of the enzyme, optimization of reaction conditions, use of advanced reactor technologies like EMBRs, and subsequent purification steps such as enzymatic treatment and chromatography—is key to achieving high yields and purity of this compound.

| Strategy | Description | Impact on Yield/Purity |

| Enzyme Selection | Choosing a fructosyltransferase with high transfructosylating and low hydrolytic activity. | Increases the proportion of sucrose converted to FOS, including DP10/GF9. |

| Optimization of Reaction Conditions | Fine-tuning substrate concentration, enzyme concentration, temperature, and pH. | Maximizes enzyme efficiency and favors FOS synthesis over hydrolysis. |

| Enzyme Membrane Bioreactor (EMBR) | Continuous removal of products and byproducts through a membrane, retaining the enzyme. | Overcomes product inhibition, leading to higher yields. sci-hub.se |

| Fed-Batch Fermentation | Incremental feeding of the substrate to the reactor. | Maintains optimal substrate concentration, avoiding inhibition and improving yield. sci-hub.senih.gov |

| Integrated Purification | Combining production with in-situ removal of monosaccharides using microorganisms. | Significantly improves the final purity of the FOS product. sci-hub.se |

Microbial Metabolism and Biotransformation of Fructo Oligosaccharide Dp10/gf9

Glycoside Hydrolases and Fructan Exohydrolases Involved in Fructo-oligosaccharide DP10/GF9 Degradation

The breakdown of complex carbohydrates like this compound is orchestrated by a specific class of enzymes known as glycoside hydrolases (GHs). Within this broad category, fructan exohydrolases (FEHs) are particularly crucial for the degradation of fructans. These enzymes systematically cleave terminal fructose (B13574) residues from the non-reducing end of the FOS chain.

Identification and Characterization of Specific Microbial Enzymes

While research specifically isolating and characterizing enzymes acting on this compound is limited, studies on the degradation of long-chain FOS and inulin (B196767) provide significant insights into the types of enzymes involved. The primary enzymes responsible for the breakdown of the β-(2→1) linkages characteristic of inulin-type fructans like DP10/GF9 belong to the glycoside hydrolase family 32 (GH32).

Key microbial genera known to produce these fructan-degrading enzymes include Bifidobacterium, Lactobacillus, and several butyrate-producing bacteria such as Anaerostipes and Roseburia. For instance, various Bifidobacterium species possess β-fructofuranosidases, which are a type of GH32 enzyme capable of hydrolyzing terminal fructose units from FOS. nih.gov Studies have shown that the ability to degrade longer-chain fructans is strain-dependent. For example, while many bifidobacteria can ferment short-chain FOS, only a subset of strains, such as certain strains of Bifidobacterium animalis and Bifidobacterium longum, have demonstrated the ability to utilize longer-chain inulin. nih.govnih.gov

Butyrate-producing commensals also play a role in the degradation of FOS. For example, Anaerostipes caccae has been shown to possess GH32 enzymes, though its growth may be more significantly affected by the degree of polymerization of the FOS. nih.gov

The following table summarizes some of the key microbial enzymes involved in the degradation of long-chain fructo-oligosaccharides, which would include DP10/GF9.

| Enzyme Family | Specific Enzyme Type | Producing Microorganism (Genus/Species) | Substrate Specificity |

| GH32 | β-Fructofuranosidase | Bifidobacterium spp. (B. longum, B. animalis) | Hydrolyzes terminal β-(2→1) linked fructose residues from FOS and inulin. |

| GH32 | Fructan Exohydrolase | Lactobacillus spp. | Cleaves terminal fructose units from fructans. |

| GH32 | Inulinase | Anaerostipes spp., Roseburia spp. | Degrades inulin and long-chain FOS. |

Enzymatic Hydrolysis Mechanisms of this compound

The enzymatic hydrolysis of this compound by microbial enzymes is a stepwise process. Fructan exohydrolases, specifically those from the GH32 family, act on the terminal fructose residues of the molecule.

The mechanism involves the binding of the non-reducing end of the FOS chain to the active site of the enzyme. The enzyme then catalyzes the hydrolysis of the terminal β-(2→1) glycosidic bond, releasing a molecule of fructose. This process is repeated sequentially, gradually shortening the FOS chain until it is completely broken down into its constituent monosaccharides: fructose and a single glucose molecule from the original sucrose (B13894) unit.

This exo-hydrolytic mechanism means that microorganisms systematically "nibble" at the end of the this compound chain, rather than cleaving it internally, which would be the action of endo-hydrolases. This controlled, stepwise degradation allows the microorganisms to efficiently capture and metabolize the released fructose units.

In Vitro Fermentation Models for Studying Microbial Utilization

In vitro fermentation models are invaluable tools for investigating how specific microorganisms and complex microbial communities utilize substrates like this compound. These models allow for controlled experiments that mimic the conditions of the human colon.

Pure Culture Fermentation Studies

Studies using pure cultures of specific bacterial strains have been instrumental in determining which microorganisms can directly metabolize FOS of varying chain lengths. While specific studies on pure this compound are not widely published, research on long-chain FOS and inulin fermentation provides relevant data.

In these studies, a single strain of bacteria, such as a Bifidobacterium or Lactobacillus species, is grown in a culture medium where the FOS is the primary carbon source. nih.govmdpi.com Research has shown that while many probiotic strains can readily ferment short-chain FOS (DP 2-5), the ability to utilize longer chains like DP10 is more restricted. nih.gov Strains that can ferment long-chain FOS typically possess extracellular or cell-surface-associated fructan-degrading enzymes. nih.gov The primary metabolic end-products of this fermentation are short-chain fatty acids (SCFAs), such as acetate (B1210297), propionate (B1217596), and lactate. nih.gov

The table below provides an overview of findings from pure culture fermentation studies on long-chain FOS.

| Microbial Strain | Substrate (Long-Chain FOS/Inulin) | Key Findings |

| Bifidobacterium animalis strains | Inulin | Capable of fermenting long-chain fructans. |

| Bifidobacterium longum strains | Inulin | Strain-dependent ability to utilize inulin. |

| Lactobacillus strains | Fructo-oligosaccharides | Many strains ferment FOS, with variability in long-chain utilization. mdpi.com |

Mixed Microbial Community Fermentation Studies

More complex in vitro models utilize mixed microbial communities, typically from human fecal samples, to simulate the gut microbiota. These studies provide a more holistic view of FOS metabolism, including cross-feeding interactions between different bacterial species.

When this compound is introduced into a mixed microbial community fermentation system, a cascade of metabolic events occurs. Primary degraders, often Bifidobacterium species, initiate the breakdown of the long-chain FOS. nih.govnih.gov The released fructose and shorter FOS fragments can then be utilized by other members of the microbial community that may not be able to directly degrade the parent molecule.

These mixed culture studies consistently demonstrate a significant increase in the populations of beneficial bacteria, particularly bifidobacteria, upon FOS supplementation. nih.gov Furthermore, the fermentation of long-chain FOS by the gut microbiota leads to the production of significant amounts of SCFAs, primarily acetate, propionate, and butyrate (B1204436). nih.gov Butyrate is particularly important as it is the preferred energy source for colonocytes.

Omics Approaches in Elucidating Microbial Metabolic Pathways

Modern "omics" technologies, including metagenomics, transcriptomics, and proteomics, have revolutionized our understanding of the microbial metabolism of complex carbohydrates like this compound. These approaches provide a comprehensive view of the genetic potential and functional activity of the gut microbiota in response to FOS.

Metagenomics , the study of the collective genetic material from a microbial community, has been used to identify the genes encoding carbohydrate-active enzymes (CAZymes), such as those in the GH32 family, within the gut microbiome. nih.gov These studies reveal the prevalence and diversity of fructan-degrading capabilities across different individuals and populations. Metagenomic analysis has shown that the abundance of genes related to fructose metabolism can vary significantly between individuals, potentially explaining differences in their response to FOS supplementation. nih.gov

Transcriptomics , which analyzes the complete set of RNA transcripts, provides a snapshot of the genes that are actively being expressed by the microbiota in the presence of a specific substrate. Studies have shown that when gut microbes are exposed to FOS, there is an upregulation of genes involved in FOS transport and metabolism. biorxiv.org For example, transcriptomic analyses of Bifidobacterium species have identified the specific genes encoding β-fructofuranosidases and sugar transporters that are induced during growth on FOS.

Proteomics , the large-scale study of proteins, can identify the specific enzymes that are produced by microorganisms when metabolizing FOS. This approach can confirm the expression and translation of the genes identified through metagenomics and transcriptomics.

Together, these omics approaches provide a multi-layered understanding of how this compound is metabolized by the gut microbiota. They reveal not only which microbes are involved, but also the specific genes and enzymes they use to break down this complex carbohydrate and the metabolic pathways that are activated. nih.govnih.gov

Metagenomics and Metatranscriptomics for Enzyme Discovery